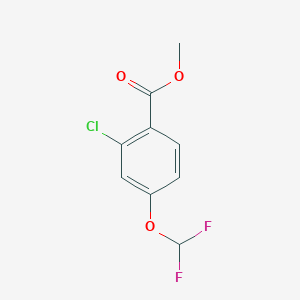

Methyl 2-chloro-4-(difluoromethoxy)benzoate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-chloro-4-(difluoromethoxy)benzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClF2O3/c1-14-8(13)6-3-2-5(4-7(6)10)15-9(11)12/h2-4,9H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYSNAIFWZHLBMU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=C(C=C1)OC(F)F)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClF2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reaction Chemistry and Transformational Pathways of Methyl 2 Chloro 4 Difluoromethoxy Benzoate

Nucleophilic Substitution Reactions at the Aromatic Core

Nucleophilic aromatic substitution (SNAr) reactions typically require the presence of strong electron-withdrawing groups positioned ortho or para to a suitable leaving group on the aromatic ring. These groups stabilize the negatively charged intermediate, known as a Meisenheimer complex, which facilitates the substitution process.

The feasibility of such reactions would depend on the nucleophile's strength and the reaction conditions. Strong nucleophiles like alkoxides, thiolates, or amines could potentially displace the chlorine atom, especially under elevated temperatures.

Reactivity of the Ester Moiety and Adjacent Functional Groups

The methyl ester group is a key reactive site in Methyl 2-chloro-4-(difluoromethoxy)benzoate, susceptible to various transformations such as hydrolysis, reduction, and amidation.

One of the most common reactions of esters is hydrolysis, which can be catalyzed by either acid or base. Basic hydrolysis, or saponification, is typically irreversible and involves the attack of a hydroxide (B78521) ion on the carbonyl carbon of the ester. For substituted methyl benzoates, this reaction is generally efficient. The resulting carboxylate salt can then be protonated to yield the corresponding carboxylic acid, 2-chloro-4-(difluoromethoxy)benzoic acid.

The ester can also be reduced to the corresponding primary alcohol, (2-chloro-4-(difluoromethoxy)phenyl)methanol. While sodium borohydride (B1222165) (NaBH₄) is generally considered a mild reducing agent that does not readily reduce esters, its reactivity can be enhanced by using it in combination with certain solvents like methanol (B129727) or in the presence of Lewis acids. ias.ac.inresearchgate.netreddit.com More potent reducing agents like lithium aluminum hydride (LiAlH₄) would also readily accomplish this transformation. Aromatic esters are readily reduced to the corresponding benzyl (B1604629) alcohols in high yield with NaBH₄ in refluxing diglyme. epa.gov

Furthermore, the methyl ester can be converted to an amide through reaction with an amine. This amidation can be achieved by direct reaction with an amine, often at elevated temperatures, or facilitated by catalysts. researchgate.net

| Reaction Type | Reagents and Conditions | Product |

| Hydrolysis (Saponification) | Aqueous NaOH, heat | 2-chloro-4-(difluoromethoxy)benzoic acid |

| Reduction | NaBH₄ in methanol or diglyme, heat | (2-chloro-4-(difluoromethoxy)phenyl)methanol |

| Amidation | Amine (e.g., R-NH₂), heat or catalyst | N-substituted-2-chloro-4-(difluoromethoxy)benzamide |

Electrophilic Aromatic Substitution Patterns

Electrophilic aromatic substitution reactions on the benzene (B151609) ring of this compound are directed by the existing substituents. The chloro group is an ortho, para-director, while the difluoromethoxy group is also generally considered an ortho, para-director. The methyl ester group, being a meta-director, deactivates the ring towards electrophilic attack.

Given the positions of the current substituents, the potential sites for electrophilic attack are C3, C5, and C6. The directing effects of the substituents can be summarized as follows:

Chloro group (at C2): Directs to C3 (meta) and C5 (para).

Difluoromethoxy group (at C4): Directs to C3 (ortho) and C5 (ortho).

Methyl ester group (at C1): Directs to C3 (meta) and C5 (meta).

Based on the combined directing effects, the most likely positions for electrophilic substitution would be C3 and C5, as they are activated by the chloro and difluoromethoxy groups and are meta to the deactivating ester group. The steric hindrance from the adjacent chloro and ester groups might influence the regioselectivity between the C3 and C5 positions.

Common electrophilic aromatic substitution reactions include nitration, halogenation, and Friedel-Crafts reactions. For example, nitration, typically carried out with a mixture of nitric acid and sulfuric acid, would be expected to introduce a nitro group at either the C3 or C5 position. youtube.commasterorganicchemistry.com

Radical Reactions and Bond Formation Strategies

While less common for this class of compounds, radical reactions can offer alternative pathways for functionalization. For instance, radical bromination of the methyl group of a related compound, methyl-4-methylbenzoate, has been documented as a side reaction during aromatic chlorination, suggesting that under the right conditions, radical reactions can occur. google.com For this compound, radical reactions are not the primary mode of reactivity but could potentially be initiated under specific conditions, such as with radical initiators or photolysis.

Conversion to Derived Chemical Entities for Further Synthesis

This compound is a valuable starting material for the synthesis of more complex molecules. The reactivity of its functional groups allows for its conversion into a variety of useful intermediates.

As previously mentioned, hydrolysis of the ester yields 2-chloro-4-(difluoromethoxy)benzoic acid. This carboxylic acid can then be converted into an acid chloride, 2-chloro-4-(difluoromethoxy)benzoyl chloride, by treatment with reagents such as thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acid chloride is a highly reactive intermediate that can be used in a wide range of acylation reactions, including Friedel-Crafts acylations and the formation of amides and esters.

The conversion of the ester to the corresponding primary alcohol via reduction provides another avenue for further synthesis. The alcohol can be oxidized to the corresponding aldehyde or used in nucleophilic substitution reactions.

The amidation of the ester leads to the formation of benzamides, which are important structural motifs in many biologically active compounds. nih.gov

| Starting Material | Transformation | Reagents | Product |

| This compound | Hydrolysis | NaOH, H₂O | 2-chloro-4-(difluoromethoxy)benzoic acid |

| 2-chloro-4-(difluoromethoxy)benzoic acid | Acid Chloride Formation | SOCl₂ or (COCl)₂ | 2-chloro-4-(difluoromethoxy)benzoyl chloride |

| This compound | Reduction | NaBH₄, MeOH | (2-chloro-4-(difluoromethoxy)phenyl)methanol |

| This compound | Amidation | R-NH₂, heat | N-R-2-chloro-4-(difluoromethoxy)benzamide |

Computational Chemistry and Quantum Mechanical Investigations of Methyl 2 Chloro 4 Difluoromethoxy Benzoate

Density Functional Theory (DFT) Studies on Electronic Structure and Geometry

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and geometry of molecules. semanticscholar.org It allows for the calculation of various molecular properties by modeling the electron density. For a molecule like Methyl 2-chloro-4-(difluoromethoxy)benzoate, DFT studies can predict its three-dimensional shape, electronic orbital energies, and charge distribution with high accuracy. dntb.gov.ua

The first step in a typical DFT study is the optimization of the molecule's geometry to find its most stable, lowest-energy conformation. This process involves calculating bond lengths, bond angles, and dihedral angles. For this compound, key structural parameters would include the lengths of the C-Cl, C-O, C=O, and C-F bonds, as well as the angles defining the orientation of the ester and difluoromethoxy groups relative to the benzene (B151609) ring. ajchem-a.com

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The HOMO is the orbital from which the molecule is most likely to donate electrons, defining its nucleophilic character, while the LUMO is the orbital that is most likely to accept electrons, indicating its electrophilic character. youtube.comwikipedia.org

The energy gap between the HOMO and LUMO is a critical parameter that helps characterize the chemical reactivity and kinetic stability of a molecule. malayajournal.org A smaller energy gap suggests that the molecule is more reactive, as less energy is required to excite an electron from the HOMO to the LUMO. malayajournal.org For this compound, the HOMO is expected to be localized primarily on the electron-rich aromatic ring and the oxygen atoms, while the LUMO would likely be distributed over the electron-deficient carbonyl group and the aromatic ring, influenced by the electron-withdrawing substituents. researchgate.net

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution within a molecule, providing a guide to its reactive sites. preprints.org It is mapped onto the molecule's electron density surface, using a color scale to denote different potential values. nih.gov

Red/Yellow Regions: Indicate negative electrostatic potential, representing electron-rich areas that are susceptible to electrophilic attack. researchgate.net

Blue Regions: Indicate positive electrostatic potential, representing electron-poor areas that are susceptible to nucleophilic attack. researchgate.net

Green Regions: Indicate neutral or near-zero potential. nih.gov

For this compound, the MEP map would be expected to show significant negative potential (red/yellow) around the oxygen atoms of the ester and difluoromethoxy groups, identifying them as likely sites for interaction with electrophiles or for hydrogen bonding. ajchem-a.comresearchgate.net Positive potential (blue) would be anticipated around the hydrogen atoms. This analysis is crucial for predicting intermolecular interactions and the initial steps of chemical reactions. malayajournal.org

Quantitative Structure-Property Relationships (QSPR) for Related Fluorinated Aromatic Compounds

Quantitative Structure-Property Relationship (QSPR) studies are computational methods used to correlate the structural features of molecules with their physicochemical properties. nih.gov These models are built by calculating a set of molecular descriptors—numerical values that encode structural information—and then using statistical methods to find a mathematical relationship between these descriptors and an observed property. nih.govnih.gov

For classes of compounds like fluorinated aromatic compounds, QSPR models can predict properties such as boiling point, solubility, partition coefficients, and chromatographic retention times. nih.govmdpi.com The descriptors used in such models can range from simple constitutional indices (e.g., molecular weight) to complex quantum chemical parameters derived from DFT calculations. mdpi.com By analyzing a series of related fluorinated aromatic compounds, a QSPR model could be developed to predict the properties of new, unsynthesized molecules like this compound, thereby guiding experimental efforts.

Hammett Constant Determination for the Difluoro(methoxy)methyl Group

The Hammett equation is a fundamental tool in physical organic chemistry used to quantify the electronic effect of substituents on an aromatic ring. wikipedia.org These effects are divided into two components: the inductive effect (σI), which is transmitted through sigma bonds, and the resonance effect (σR), which is transmitted through pi systems.

The difluoro(methoxy)methyl group (CF2OCH3) is an interesting substituent as it combines the strong electron-withdrawing nature of a difluoromethyl group with the potentially electron-donating character of a methoxy group. nuph.edu.ua Studies using 19F NMR spectroscopy have been conducted to determine the Hammett constants for the CF2OCH3 group. nuph.edu.uanuph.edu.ua

Interactive Data Table: Hammett Constants for CF2OCH3 and Related Substituents

| Substituent Group | Inductive Constant (σI) | Resonance Constant (σR) |

| CF3 | 0.42 | 0.11 |

| CF2OCH3 | 0.22 | 0.07 |

| CHF2 | 0.28 | 0.05 |

| CH2F | 0.14 | 0.02 |

| CH2OCH3 | 0.05 | -0.11 |

| CH3 | -0.01 | -0.13 |

| Data sourced from Pashko, M. O., & Yagupolskii, Y. L. (2024). nuph.edu.ua |

Comparative Analysis with Other Fluorinated Substituents

The electronic and steric properties of the difluoromethoxy group (-OCHF₂) in this compound can be better understood through a comparative analysis with other common fluorinated substituents, such as the trifluoromethoxy (-OCF₃) and fluoro (-F) groups. Quantum mechanical studies on various aromatic systems reveal distinct differences in how these substituents influence molecular properties.

The -OCHF₂ group is particularly interesting as it combines the electron-withdrawing nature of fluorine with the potential for hydrogen bonding, a characteristic absent in the -OCF₃ group. The trifluoromethoxy group is known for its high electronegativity and significant lipophilicity (πₓ = +1.04). nih.gov Its conformation in aryl ethers is typically orthogonal to the aromatic ring, a result of steric hindrance and negative hyperconjugation (nₒ → σ*C–F), which minimizes the delocalization of oxygen's lone pair electrons into the ring system. nih.gov

In contrast, the difluoromethoxy group exhibits dynamic lipophilicity (πₓ = +0.2–0.6) and can act as a hydrogen bond donor. nih.gov This dual character influences its interaction with its environment. Computational studies on the related difluoro(methoxy)methyl group have sought to quantify its electronic influence through Hammett constants. Using ¹⁹F NMR spectroscopy and theoretical calculations, the inductive (σI) and resonance (σR) Hammett constants for the difluoro(methoxy)methyl group were determined to be σI = 0.2163 and σR = 0.0686, respectively. researchgate.net These values indicate that the group is moderately electron-withdrawing through both inductive and resonance effects. researchgate.net

A comparison with other fluorinated methyl groups reveals a clear trend in their electronic effects, as shown in the table below. The data illustrates that the difluoro(methoxy)methyl group is a moderate electron-withdrawing substituent. researchgate.net

| Substituent | Inductive Effect (σI) | Resonance Effect (σR) |

| -CF₃ | 0.41 | 0.11 |

| -CHF₂ | 0.28 | 0.04 |

| -CF₂OCH₃ | 0.22 | 0.07 |

| -CH₂F | 0.13 | 0.01 |

| -CH₂OCH₃ | 0.06 | -0.05 |

| -CH₃ | -0.01 | -0.04 |

This table presents a comparative view of the electronic properties of various fluorinated substituents based on their Hammett constants. researchgate.net

Gas electron diffraction and quantum chemical calculations on related molecules like 4-fluoro(trifluoromethoxy)benzene have provided insights into the conformational preferences of such substituents. researchgate.net These studies often employ methods like Density Functional Theory (DFT) with basis sets such as 6-31G* to predict potential energy surfaces for rotation around the C(sp²)-O bond. researchgate.net For the trifluoromethoxy group, a perpendicular orientation is generally favored. researchgate.net Similar computational approaches would be necessary to determine the precise conformational preferences of the difluoromethoxy group in this compound, considering the additional steric and electronic influence of the adjacent chloro and methyl ester groups.

Theoretical Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

The spectroscopic parameters of this compound, such as its Nuclear Magnetic Resonance (NMR) chemical shifts and infrared (IR) vibrational frequencies, can be predicted with a high degree of accuracy using quantum mechanical calculations. Density Functional Theory (DFT) is a widely used method for this purpose, with hybrid functionals like B3LYP being a popular choice due to their balance of accuracy and computational cost. tandfonline.comarxiv.org

NMR Chemical Shifts:

The theoretical prediction of ¹H and ¹³C NMR chemical shifts involves calculating the magnetic shielding tensors for each nucleus in the optimized molecular geometry. The Gauge-Independent Atomic Orbital (GIAO) method is commonly employed for this task within a DFT framework. tandfonline.com The calculated isotropic shielding values are then converted to chemical shifts by referencing them against a standard compound, typically tetramethylsilane (TMS).

For substituted benzoic acid esters, computational studies have shown that DFT calculations can effectively model experimental NMR data, although ortho-substituted systems can present challenges to standard prediction protocols. nih.govresearchgate.netresearchwithnj.com The accuracy of these predictions depends on the chosen functional, basis set (e.g., 6-311++G(d,p)), and the inclusion of solvent effects, often modeled using a Polarizable Continuum Model (PCM). nih.gov

Based on studies of similar aromatic compounds, the predicted ¹³C NMR chemical shifts for this compound would show distinct features. The carbon of the carbonyl group in the ester is expected to have a chemical shift in the range of 165 ppm. tandfonline.com The aromatic carbons would be influenced by the electronic effects of the chloro, difluoromethoxy, and methyl ester substituents. The carbon directly attached to the difluoromethoxy group would exhibit a characteristic splitting pattern in the ¹³C NMR spectrum due to coupling with the two fluorine atoms.

Vibrational Frequencies:

Theoretical vibrational frequencies are obtained by calculating the second derivatives of the energy with respect to the atomic coordinates, which yields a Hessian matrix. Diagonalizing this matrix gives the vibrational modes and their corresponding frequencies. These calculated harmonic frequencies are often systematically higher than experimental frequencies due to the neglect of anharmonicity and incomplete treatment of electron correlation. Therefore, they are typically scaled by an empirical factor (e.g., ~0.96 for B3LYP) to improve agreement with experimental data. tandfonline.com

For this compound, the predicted IR spectrum would be characterized by several key vibrational modes. The most intense absorption would likely be the C=O stretching vibration of the ester group, typically appearing in the 1720-1740 cm⁻¹ range. researchgate.net Aromatic C=C stretching vibrations are expected in the 1450-1600 cm⁻¹ region. youtube.com The C-O stretching vibrations of the ester and ether linkages would appear in the 1000-1300 cm⁻¹ range. researchgate.netyoutube.com The C-F stretching modes of the difluoromethoxy group would also give rise to strong absorptions, typically in the 1000-1200 cm⁻¹ region. The C-Cl stretch is expected at lower frequencies, generally in the 600-800 cm⁻¹ range.

The table below summarizes the expected characteristic vibrational frequencies for the compound based on typical ranges for the functional groups present.

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

| C=O (Ester) | Stretching | 1720 - 1740 |

| C=C (Aromatic) | Stretching | 1450 - 1600 |

| C-O (Ester/Ether) | Stretching | 1000 - 1300 |

| C-F | Stretching | 1000 - 1200 |

| C-Cl | Stretching | 600 - 800 |

This table outlines the predicted infrared vibrational frequency ranges for the key functional groups within this compound.

Environmental Fate and Degradation Pathways of Difluoromethoxylated Benzoates

Hydrolytic Stability and Degradation Kinetics

Hydrolysis is a primary abiotic degradation pathway for esters in aqueous environments. The stability of Methyl 2-chloro-4-(difluoromethoxy)benzoate is largely determined by the susceptibility of its methyl ester group to cleavage, a reaction that is influenced by pH, temperature, and the electronic effects of the aromatic ring substituents.

The ester linkage is subject to hydrolysis, yielding the corresponding carboxylic acid, 2-chloro-4-(difluoromethoxy)benzoic acid, and methanol (B129727). The rate of this reaction is significantly affected by the presence of the electron-withdrawing chloro and difluoromethoxy groups. These groups can increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by water or hydroxide (B78521) ions.

Research on structurally similar compounds provides insight into the expected hydrolytic behavior. Studies on other substituted benzoates show that the hydrolysis kinetics can be complex, often following pseudo-first-order kinetics where the rate is dependent on the hydroxide ion concentration in alkaline conditions. researchgate.net For instance, the hydrolysis of some methyl benzoate (B1203000) derivatives is significantly influenced by solvent composition and temperature, with the transition state being sensitive to solvation effects. zenodo.org

Interestingly, studies comparing difluoromethoxy-substituted compounds to their methoxy analogs have shown that the difluoromethoxy group can significantly increase sensitivity to hydrolysis. In one study on a complex steroid, the difluoromethoxy-substituted sulfamate derivative was found to hydrolyze approximately three times faster than its methoxy counterpart, with a half-life (T1/2) of about 10 days compared to a much longer half-life for the methoxy compound. nih.govbham.ac.uk This suggests that the strong inductive effect of the fluorine atoms outweighs potential steric hindrance, accelerating the cleavage of adjacent functional groups.

| Compound Type | Substituent at Position 2 | Observed Hydrolytic Stability | Estimated Half-Life (T1/2) | Reference |

|---|---|---|---|---|

| Aromatic Sulfamate | -OCHF2 (Difluoromethoxy) | More sensitive to hydrolysis | ~10 days | nih.govbham.ac.uk |

| Aromatic Sulfamate | -OCH3 (Methoxy) | Less sensitive to hydrolysis | ~60-80 days | nih.gov |

| Ethyl Benzoate | -Br (ortho) | Comparable to unsubstituted | 15 min (base hydrolysis) | nih.gov |

| Ethyl Benzoate | -Br (para) | Lower stability than unsubstituted | 12 min (base hydrolysis) | nih.gov |

Based on these findings, it is anticipated that this compound will undergo hydrolysis, particularly under neutral to alkaline conditions, with the primary degradation product being 2-chloro-4-(difluoromethoxy)benzoic acid.

Photolytic Degradation Mechanisms and Identification of Products

Photolytic degradation, or photolysis, is another critical abiotic process that can transform chemical compounds in the environment, driven by the energy of sunlight. For aromatic compounds like this compound, absorption of UV radiation can lead to the cleavage of chemical bonds and the formation of various photoproducts.

While direct photolysis data for this compound is not available, studies on similar aromatic esters, such as phthalates, provide a strong model for its potential photodegradation pathways. frontiersin.org The degradation can proceed through several mechanisms:

Cleavage of the Ester Group: UV radiation can induce the cleavage of the ester bond, similar to hydrolysis, leading to the formation of 2-chloro-4-(difluoromethoxy)benzoic acid.

Attack on the Aromatic Ring: A common pathway for aromatic compounds is the photo-hydroxylation of the benzene (B151609) ring. High-energy photons can lead to the formation of hydroxylated intermediates. For the target compound, this could result in the formation of various methyl hydroxy-chloro-(difluoromethoxy)benzoate isomers.

Ring Opening: In the presence of photocatalysts (like TiO₂) or highly reactive species (like hydroxyl radicals), more extensive degradation can occur, leading to the opening of the aromatic ring and the formation of aliphatic intermediates. frontiersin.org Research on phthalate esters has identified ring-opening byproducts such as methyl (2E,4E)-7-oxohepta-2,4-dienoate. frontiersin.org

Dehalogenation: Photoreductive dechlorination is a known degradation pathway for chlorinated aromatic compounds, which could lead to the replacement of the chlorine atom with a hydrogen atom.

The presence of the difluoromethoxy group may also influence photostability, although specific pathways for its photolytic cleavage are less characterized. The extreme strength of the carbon-fluorine bond suggests this group would be more resistant to direct photolysis compared to the C-Cl or ester bonds.

| Potential Product | Formation Pathway | Reference Model |

|---|---|---|

| 2-Chloro-4-(difluoromethoxy)benzoic acid | Hydrolysis of the methyl ester group | Phthalic Acid Esters frontiersin.org |

| Methyl 4-(difluoromethoxy)benzoate | Reductive dechlorination | General Chlorinated Aromatics |

| Methyl hydroxy-chloro-(difluoromethoxy)benzoates | Photo-hydroxylation of the aromatic ring | Phthalic Acid Esters frontiersin.org |

| Aliphatic ring-opening products | Photocatalytic oxidation of the aromatic ring | Phthalic Acid Esters frontiersin.org |

Microbial Biotransformation and Biodegradation Studies

Microbial degradation is a key process for the ultimate removal of organic pollutants from the environment. The biotransformation of a complex molecule like this compound depends on the ability of microorganisms to recognize it as a substrate and possess the necessary enzymatic machinery for its breakdown. The combination of a chlorinated and fluorinated aromatic structure presents a significant challenge for microbial metabolism.

While microorganisms capable of degrading this compound have not been specifically isolated, research on compounds with similar structural features points to certain microbial genera with high catabolic potential. Bacteria from the genera Pseudomonas and Rhodococcus are well-known for their ability to degrade a wide array of halogenated aromatic compounds. nih.govnih.gov

For example, Pseudomonas species have been extensively studied for their ability to degrade chloro- and methyl-substituted benzoates, often utilizing these compounds as their sole source of carbon and energy. nih.govnih.gov Similarly, strains of Rhodococcus have demonstrated a versatile metabolism, capable of degrading chlorinated benzenes, phenols, and benzoates. mdpi.com However, it is noteworthy that some of these strains, while effective against chloroaromatics, have shown an inability to metabolize fluorobenzenes, highlighting the unique challenge posed by the C-F bond.

| Microorganism Genus | Related Compounds Degraded | Key Metabolic Feature | Reference |

|---|---|---|---|

| Pseudomonas | Chlorobenzoates, Methylbenzoates | Utilizes ortho and meta cleavage pathways | nih.govnih.gov |

| Rhodococcus | Chlorobenzenes, Phenols, Benzoates, PAHs | Broad metabolic diversity for halogenated aromatics | mdpi.com |

| Nocardia | 4-Chlorobenzoic acid | Degradation via 4-hydroxybenzoic acid | researchgate.net |

The biodegradation of halogenated aromatic compounds typically involves a series of enzymatic reactions. nih.gov For this compound, the pathway would likely be initiated by an attack on the more labile parts of the molecule before addressing the highly stable difluoromethoxy group. A plausible sequence of enzymatic reactions includes:

Ester Hydrolase Activity: The first step is likely the hydrolysis of the methyl ester by an esterase, yielding 2-chloro-4-(difluoromethoxy)benzoic acid. This is a common initial step that increases the water solubility of the compound and prepares it for further enzymatic attack. mdpi.com

Dioxygenase Attack: Following ester hydrolysis, the aromatic ring is typically activated by dioxygenase enzymes. For chlorinated benzoates, a common enzyme is 2-halobenzoate-1,2-dioxygenase, which incorporates two oxygen atoms into the aromatic ring to form a dihydrodiol, which is then dehydrogenated to a substituted catechol. researchgate.net

Catechol Cleavage: The resulting chlorodifluoromethoxy-substituted catechol is a key intermediate. This ring is then cleaved by either a catechol 1,2-dioxygenase (for ortho cleavage) or a catechol 2,3-dioxygenase (for meta cleavage). For chlorinated catechols, the ortho cleavage pathway is generally favored to avoid the formation of dead-end products. nih.govresearchgate.net

Defluorination: The cleavage of the C-F bond is the most challenging step. researchgate.net Enzymatic defluorination is rare, and it is more likely that the difluoromethoxy group is removed later in the pathway after the aromatic ring has been cleaved and further processed. The mechanism for enzymatic cleavage of a difluoromethoxy group is not well-established but may involve hydrolytic or oxidative processes that release fluoride ions.

Based on the elucidated enzymatic pathways for analogous compounds, a hypothetical degradation pathway for this compound can be proposed. The identification of transient intermediates is key to confirming such pathways.

The initial product would be 2-chloro-4-(difluoromethoxy)benzoic acid . Subsequent action by a dioxygenase would likely produce 4-chloro-6-(difluoromethoxy)catechol . Ortho-cleavage of this catechol would lead to the formation of a 3-chloro-5-(difluoromethoxy)-cis,cis-muconic acid . This muconic acid derivative would then enter central metabolic pathways through a series of further enzymatic reactions involving cycloisomerization, hydrolysis, and dehalogenation. The ultimate fate of the difluoromethoxy group would likely be its conversion to less complex molecules, with the release of fluoride ions.

| Predicted Intermediate | Precursor | Enzymatic Step |

|---|---|---|

| 2-Chloro-4-(difluoromethoxy)benzoic acid | This compound | Ester hydrolysis |

| 4-Chloro-6-(difluoromethoxy)catechol | 2-Chloro-4-(difluoromethoxy)benzoic acid | Dioxygenation and Dehydrogenation |

| 3-Chloro-5-(difluoromethoxy)-cis,cis-muconic acid | 4-Chloro-6-(difluoromethoxy)catechol | Ring cleavage (ortho pathway) |

| Fluoride ions (F-) | Downstream intermediates | Defluorination |

Environmental Monitoring and Persistence Assessment Methodologies

Assessing the environmental presence and persistence of organofluorine compounds like this compound requires specialized analytical techniques. The high stability of the C-F bond means that such compounds can be persistent, and their inclusion in pesticide formulations is a growing source of environmental organofluorine contamination. nih.govbeyondpesticides.org

Two key methodologies for this purpose are:

Adsorbable Organofluorine (AOF) by Combustion Ion Chromatography (CIC): This technique serves as a screening tool to measure the total amount of organofluorine compounds that can be adsorbed onto a material like activated carbon. The sample is passed through a carbon column, and the captured organic material is then combusted. The resulting hydrogen fluoride is quantified by ion chromatography. This method provides a sum parameter for many fluorinated substances, including pesticides and pharmaceuticals. nih.govchromatographyonline.com

19F Nuclear Magnetic Resonance (19F NMR) Spectroscopy: This is a powerful tool for identifying and quantifying fluorinated compounds. It can provide a snapshot of the total organofluorine (TOF) content in a sample and can sometimes distinguish between different types of fluorinated groups, although it is less sensitive than chromatographic methods. digitellinc.com

Studies comparing these methods have shown that AOF can sometimes underestimate the total organofluorine burden, as not all compounds may adsorb efficiently to the carbon matrix. digitellinc.com A comprehensive assessment would therefore involve a combination of these screening tools alongside the development of specific, targeted methods to accurately quantify the parent compound and its key degradation products in environmental matrices like water, soil, and sediment.

Strategic Role of Methyl 2 Chloro 4 Difluoromethoxy Benzoate As a Synthetic Intermediate in Organic Synthesis

Building Block in Complex Organic Molecule Synthesis

The inherent reactivity of the functional groups in Methyl 2-chloro-4-(difluoromethoxy)benzoate allows for its participation in a variety of organic reactions to form more complex molecules. The chloro substituent can be a site for nucleophilic aromatic substitution or can participate in cross-coupling reactions. The ester group can be hydrolyzed to a carboxylic acid, which can then be converted to other functional groups such as amides or used in coupling reactions. The difluoromethoxy group, while generally stable, influences the electronic properties of the aromatic ring, affecting its reactivity and providing a fluorine motif that is often desirable in bioactive molecules.

Intermediacy in Agrochemical Compound Development (e.g., Herbicides)

Table 1: Related Benzoic Acid Intermediates in Herbicide Synthesis

| Intermediate | Resulting Herbicide Class (Potential) |

|---|

Precursor for Pharmaceutical Intermediates and Advanced Drug Scaffolds

The difluoromethoxy group is a bioisostere for other functional groups and can enhance the metabolic stability and binding affinity of a drug molecule. The chloro and ester functionalities on this compound provide handles for the construction of more elaborate pharmaceutical intermediates. For example, similar chlorinated benzoic acid structures are used in the synthesis of various therapeutic agents. While specific examples for this compound are not prominently featured in publicly accessible research, its potential as a precursor for advanced drug scaffolds, such as kinase inhibitors or other enzyme inhibitors, is an active area of proprietary research. The synthesis of complex heterocyclic structures, which are common in medicinal chemistry, could potentially start from this versatile building block.

Utility in Materials Science and Functional Molecule Design

In materials science, fluorinated organic compounds are of interest for the development of functional materials with unique properties, such as liquid crystals and polymers. The introduction of fluorine can influence properties like thermal stability, dielectric constant, and refractive index. While direct applications of this compound in materials science are not widely documented in open literature, its structure suggests potential as a monomer or a precursor to monomers for the synthesis of specialty polymers, such as fluorinated polyamides or polyesters. These materials could find applications in electronics, optics, and other high-performance areas.

Table 2: Potential Applications in Materials Science

| Material Class | Potential Contribution of the Compound's Moieties |

|---|---|

| Fluorinated Polymers | Enhanced thermal stability, altered optical properties |

Q & A

Basic: What are the common synthetic routes for Methyl 2-chloro-4-(difluoromethoxy)benzoate, and what reaction conditions are critical for high yield?

The synthesis typically involves sequential functionalization of the benzoate core. Key steps include:

- Halogenation : Introducing chlorine at the 2-position using reagents like Cl₂ or SOCl₂ under anhydrous conditions .

- Esterification : Methanol in acidic conditions (e.g., H₂SO₄) esterifies the carboxylic acid precursor.

- Difluoromethoxy Introduction : A nucleophilic substitution or coupling reaction with difluoromethoxylating agents (e.g., ClCF₂O− sources) at the 4-position.

Critical conditions include maintaining anhydrous environments during halogenation, controlling reaction temperature (often 0–60°C), and using polar aprotic solvents (e.g., DMF or THF) to enhance reagent solubility .

Basic: Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers focus on?

- ¹H/¹³C NMR : Look for the methoxy singlet (~3.9 ppm in ¹H) and aromatic protons influenced by electron-withdrawing groups (Cl and OCF₂H). The difluoromethoxy group splits ¹³C signals due to coupling with fluorine .

- IR Spectroscopy : Ester carbonyl (C=O) at ~1720 cm⁻¹ and C-F stretches (1100–1250 cm⁻¹) confirm functional groups.

- Mass Spectrometry : Molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns validate the molecular formula.

X-ray crystallography (using SHELXL ) resolves ambiguous stereochemistry or crystal packing effects.

Advanced: How can researchers resolve contradictions in NMR data when assigning substituent positions in derivatives of this compound?

Contradictions often arise from overlapping signals or dynamic effects. Strategies include:

- 2D NMR (COSY, HSQC, HMBC) : Correlate proton-proton and proton-carbon couplings to map connectivity .

- Variable Temperature NMR : Suppress signal broadening caused by conformational exchange.

- X-ray Crystallography : Definitive structural assignment via SHELXL refinement . For example, SHELX can resolve positional disorder in the difluoromethoxy group.

Advanced: What strategies optimize regioselectivity in introducing difluoromethoxy groups during the synthesis of analogs?

Regioselectivity is influenced by:

- Directing Groups : Installing temporary protecting groups (e.g., nitro or methyl) to block undesired positions.

- Catalytic Systems : Pd/Cu-mediated couplings for selective C-O bond formation .

- Solvent Effects : Polar solvents (e.g., DMSO) stabilize transition states for meta/para selectivity.

For example, highlights using ClCF₂OK in THF at 60°C for efficient 4-substitution .

Basic: What are the primary applications of this compound in pharmacological research?

- Enzyme Inhibition Studies : The difluoromethoxy group enhances binding to hydrophobic enzyme pockets, making it a candidate for kinase or protease inhibition .

- Metabolic Pathway Probes : Radiolabeled analogs track metabolic processing in vitro.

- Prodrug Development : Ester hydrolysis in vivo releases bioactive benzoic acid derivatives .

Advanced: How does the electronic influence of the difluoromethoxy group affect reactivity in nucleophilic substitution compared to non-fluorinated analogs?

The difluoromethoxy group (-OCF₂H) is strongly electron-withdrawing due to the inductive effect of fluorine, which:

- Activates Aromatic Rings : Enhances electrophilicity at adjacent positions, facilitating nucleophilic attack.

- Reduces Basicity : Lowers susceptibility to acid-catalyzed side reactions.

In contrast, methoxy (-OCH₃) is electron-donating, deactivating the ring. Computational studies (e.g., DFT) can quantify these effects .

Basic: What are the recommended storage conditions and handling precautions for this compound?

- Storage : 4°C in airtight, light-resistant containers to prevent hydrolysis or photodegradation .

- Handling : Use PPE (gloves, goggles) due to irritant properties (H314/H335 hazard codes). Avoid inhalation and contact with oxidizing agents .

Advanced: In crystallographic studies, what challenges arise due to the compound's molecular geometry, and how can they be addressed?

Challenges include:

- Disorder in Difluoromethoxy Group : The OCF₂H group may exhibit rotational disorder. Refinement in SHELXL with PART instructions can model split positions .

- Weak Diffraction : Low-temperature data collection (100 K) improves resolution.

- Twinning : Use TWIN commands in SHELXL to deconvolute overlapping reflections .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.